molecular formula C16H17BrN2O3S B6542822 2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1070964-33-8

2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide

Cat. No.: B6542822
CAS No.: 1070964-33-8
M. Wt: 397.3 g/mol
InChI Key: QQGZZSSHGQKKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is an organic compound characterized by its complex structure, which includes a bromobenzenesulfonamido group attached to a phenyl ring, further connected to a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide typically involves multiple steps:

  • Formation of the Bromobenzenesulfonamide Intermediate

      Starting Materials: 2-bromobenzenesulfonyl chloride and aniline.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

      Product: 2-bromobenzenesulfonamide.

  • Coupling with Dimethylacetamide

      Starting Materials: 2-bromobenzenesulfonamide and N,N-dimethylacetamide.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Conditions: Typically involve nucleophiles such as amines or thiols.

      Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.

  • Oxidation Reactions

      Conditions: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidized forms of the compound, potentially altering the sulfonamide group.

  • Reduction Reactions

      Conditions: Use of reducing agents such as lithium aluminum hydride.

      Products: Reduced derivatives, possibly affecting the bromobenzene or sulfonamide groups.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its sulfonamide group is known for its biological activity, and modifications of this compound could lead to the development of new drugs with antibacterial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-chlorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide: Similar structure but with a chlorine atom instead of bromine.

    2-[4-(2-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide: Contains a fluorine atom, offering different reactivity and biological properties.

    2-[4-(2-iodobenzenesulfonamido)phenyl]-N,N-dimethylacetamide: Iodine substitution, which may affect the compound’s reactivity and interaction with biological targets.

Uniqueness

2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-[4-[(2-bromophenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-19(2)16(20)11-12-7-9-13(10-8-12)18-23(21,22)15-6-4-3-5-14(15)17/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGZZSSHGQKKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.